molecular formula C14H14ClNO2S B12553886 2-[(4-Chlorohex-3-en-3-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione CAS No. 142142-16-3

2-[(4-Chlorohex-3-en-3-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B12553886
CAS No.: 142142-16-3
M. Wt: 295.8 g/mol
InChI Key: WGEKXWGTXPCDRA-UHFFFAOYSA-N
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Description

2-[(4-Chlorohex-3-en-3-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a unique combination of a chlorohexenyl group and an isoindole dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorohex-3-en-3-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of 4-chlorohex-3-en-3-yl thiol with 1H-isoindole-1,3(2H)-dione under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and may require a catalyst to facilitate the formation of the sulfanyl bond .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorohex-3-en-3-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro group can introduce various functional groups .

Scientific Research Applications

2-[(4-Chlorohex-3-en-3-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorohex-3-en-3-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Chlorohex-3-en-3-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione is unique due to its combination of a chlorohexenyl group and an isoindole dione structure, which imparts distinct chemical and biological properties .

Properties

CAS No.

142142-16-3

Molecular Formula

C14H14ClNO2S

Molecular Weight

295.8 g/mol

IUPAC Name

2-(4-chlorohex-3-en-3-ylsulfanyl)isoindole-1,3-dione

InChI

InChI=1S/C14H14ClNO2S/c1-3-11(15)12(4-2)19-16-13(17)9-7-5-6-8-10(9)14(16)18/h5-8H,3-4H2,1-2H3

InChI Key

WGEKXWGTXPCDRA-UHFFFAOYSA-N

Canonical SMILES

CCC(=C(CC)Cl)SN1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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